molecular formula C20H18FNO3 B6515490 ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 950275-88-4

ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6515490
CAS No.: 950275-88-4
M. Wt: 339.4 g/mol
InChI Key: PAPKGGNHSSEUGW-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a 4-ethoxy group at position 4, a 4-fluorophenyl moiety at position 2, and an ethyl carboxylate ester at position 5. Quinoline derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethoxy and carboxylate substituents influence electronic properties and solubility. This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation, esterification, or coupling methodologies similar to those described in and , where fluorinated aryl groups are introduced via nucleophilic substitution or coupling agents like EDC/HOBt .

Properties

IUPAC Name

ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-3-24-19-12-18(13-5-8-15(21)9-6-13)22-17-10-7-14(11-16(17)19)20(23)25-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPKGGNHSSEUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoline derivatives, including ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, have been extensively studied for their potential therapeutic effects. Notably:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been explored for its efficacy against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Several studies have highlighted the anticancer potential of quinoline derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro, making it a candidate for further development as an anticancer agent.
  • Antimalarial and Antitubercular Activities : Quinoline compounds are known for their role in treating malaria and tuberculosis. This compound is being investigated for similar applications, with preliminary results suggesting effective action against malaria parasites.

Synthetic Organic Chemistry Applications

The compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for:

  • Synthesis of New Quinoline Derivatives : this compound can be utilized to synthesize novel quinoline derivatives with tailored biological activities.
  • Catalyst Development : The compound's structure can aid in the development of new catalytic systems for organic reactions, enhancing reaction efficiency and selectivity.

Material Science Applications

Quinoline derivatives are also being explored in material science:

  • Dyes and Pigments : The vibrant color properties of quinolines make them suitable for use in dyes and pigments. This compound can be incorporated into formulations to produce high-performance dyes.
  • Organic Light Emitting Diodes (OLEDs) : Research suggests that quinoline derivatives can be used as ligands in the preparation of phosphorescent complexes for OLEDs, contributing to advancements in display technologies.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial, Anticancer, Antimalarial ,
Synthetic Organic ChemistryIntermediate for new derivatives, Catalysis,
Material ScienceDyes & Pigments, OLEDs ,

Case Studies

  • Antimicrobial Activity Study :
    A recent study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    In vitro assays demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis. Further investigations are planned to explore its mechanism of action and efficacy in vivo.
  • Synthesis of Novel Derivatives :
    Researchers successfully synthesized several new quinoline derivatives using this compound as a precursor. These derivatives exhibited enhanced biological activities, highlighting the compound's utility in drug discovery.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Related Compounds

Compound Name Core Structure Substituents (Positions) Key Properties/Applications Reference
Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate (Target Compound) Quinoline 4-ethoxy, 2-(4-fluorophenyl), 6-carboxylate Potential P-gp inhibition, enhanced stability -
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate Quinoline 6-methoxy, 2-phenyl, 4-carboxylate P-glycoprotein inhibitor candidate
Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate Quinoline 6-chloro, 2-(4-chlorophenyl), 4-carboxylate Antimicrobial activity
Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate Cyclohexene 4-(furan-2-yl), 6-(4-ethoxyphenyl), 2-oxo Synthetic intermediate for spiro compounds
Ethyl 2-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylate Pyrazole 2-(4-fluorophenyl), 3-(trifluoromethyl) Agrochemical or pharmaceutical applications

Analysis:

Substituent Position and Electronic Effects: The target compound’s carboxylate group at position 6 contrasts with methyl 6-methoxy-2-phenylquinoline-4-carboxylate (4-carboxylate, 6-methoxy) . This positional difference may alter electron distribution, affecting binding to biological targets like P-glycoprotein. Ethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate demonstrates that chloro substituents enhance antimicrobial activity but reduce solubility compared to ethoxy/fluorophenyl groups.

Heterocyclic Core Influence: Pyrazole derivatives (e.g., ) exhibit different pharmacokinetic profiles due to their smaller aromatic core and higher rotational freedom compared to rigid quinoline systems . Cyclohexene-based esters () lack aromaticity, leading to distinct reactivity in Michael addition reactions and reduced planarity for π-π stacking interactions .

Crystallographic and Conformational Behavior :

  • Crystal structures of related compounds () reveal that fluorophenyl and ethoxy groups influence dihedral angles (e.g., 76.4–89.9° between aryl rings) and puckering parameters (envelope vs. half-chair conformations) . These factors affect molecular packing and stability, as modeled using tools like SHELX and Mercury .

Biological Activity

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its broad spectrum of biological activities. The presence of the ethoxy and fluorophenyl groups enhances its pharmacological profile. The molecular formula is C17H18FNO3C_{17}H_{18}FNO_3, and it has a molecular weight of approximately 303.33 g/mol.

Target Interactions : Quinoline derivatives, including this compound, interact with various biological targets. This compound has shown potential as an inhibitor of several enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and antimicrobial resistance.

Biochemical Pathways : The compound is believed to influence pathways related to apoptosis and cell cycle regulation. For instance, it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Notably:

  • Cell Lines Tested : Studies have demonstrated cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cancer types. For example, an IC50 of approximately 5 µM was reported for MCF-7 cells .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria:

  • Mechanism : It disrupts bacterial cell wall synthesis and affects membrane integrity.
  • Tested Strains : Efficacy was noted against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Studies

  • Anticancer Study : A study involving this compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies .

Research Findings Summary Table

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerHeLa~5 µM
AnticancerMCF-7~5 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli50 µg/mL

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